5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline
Overview
Description
5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This particular compound features a trifluoromethyl group, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with trifluoroacetic acid and a thiol source under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazoline structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The mercapto group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazoline ring or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Sulfoxides and sulfones: from oxidation reactions.
Reduced quinazoline derivatives: from reduction reactions.
Substituted quinazolines: from nucleophilic substitution reactions.
Scientific Research Applications
5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity. The mercapto group can form covalent bonds with target proteins, leading to irreversible inhibition. The compound may also interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Quinazoline derivatives: Such as 4-anilinoquinazolines, which are known for their kinase inhibitory activity.
Benzimidazole derivatives: Known for their broad-spectrum biological activities, including antimicrobial and anticancer properties.
Imidazole derivatives: Used in various therapeutic applications due to their versatile chemical properties.
Uniqueness: 5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline stands out due to the presence of both a trifluoromethyl group and a mercapto group. This unique combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(trifluoromethyl)-5,6-dihydro-3H-benzo[h]quinazoline-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2S/c14-13(15,16)11-9-6-5-7-3-1-2-4-8(7)10(9)17-12(19)18-11/h1-4H,5-6H2,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSNQPITCCEWTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC(=S)N=C2C3=CC=CC=C31)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164584 | |
Record name | Benzo[h]quinazoline-2(3H)-thione, 5,6-dihydro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1845706-44-6 | |
Record name | Benzo[h]quinazoline-2(3H)-thione, 5,6-dihydro-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1845706-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[h]quinazoline-2(3H)-thione, 5,6-dihydro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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